molecular formula C24H40N2O5 B8464537 2,4-Dinitro-1-(octadecyloxy)benzene CAS No. 64022-29-3

2,4-Dinitro-1-(octadecyloxy)benzene

Cat. No.: B8464537
CAS No.: 64022-29-3
M. Wt: 436.6 g/mol
InChI Key: JOMGWEQLBWFJJY-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-(octadecyloxy)benzene is a nitroaromatic compound featuring a benzene ring substituted with two nitro groups at the 2- and 4-positions and a long-chain octadecyloxy (C₁₈H₃₇O–) group at the 1-position. The octadecyloxy substituent, a hydrophobic alkyl ether chain, distinguishes this compound from shorter or fluorinated analogs. Nitro groups confer electron-withdrawing effects, influencing reactivity and stability, while the bulky alkyl chain enhances hydrophobicity and may reduce crystallinity. Potential applications include use in surfactants, polymer stabilizers, or drug delivery systems due to its lipophilic character.

Properties

CAS No.

64022-29-3

Molecular Formula

C24H40N2O5

Molecular Weight

436.6 g/mol

IUPAC Name

2,4-dinitro-1-octadecoxybenzene

InChI

InChI=1S/C24H40N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-24-19-18-22(25(27)28)21-23(24)26(29)30/h18-19,21H,2-17,20H2,1H3

InChI Key

JOMGWEQLBWFJJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

2,4-Dinitrofluorobenzene

  • Substituent : Fluorine at the 1-position.
  • Properties : Low molecular weight (186.1 g/mol), melting point ~25–27°C, and moderate reactivity due to the electronegative fluorine.
  • Applications: Widely used as a reagent for labeling amino groups in peptides and amino acids (Sanger’s method) due to its electrophilic aromatic substitution capability .
  • Reactivity : Fluorine acts as a good leaving group, facilitating nucleophilic aromatic substitution reactions.

2,4-Dinitro-1-(trifluoromethoxy)benzene

  • Substituent : Trifluoromethoxy (–OCF₃) at the 1-position.
  • Properties :
    • Molecular weight: 252.11 g/mol .
    • Melting point: -21°C; boiling point: 273–274°C .
    • Solubility: Immiscible with water, compatible with organic solvents .
  • Applications : Serves as an intermediate in pharmaceuticals, agrochemicals, and dyes due to its stability and electron-deficient aromatic ring .
  • Reactivity : The trifluoromethoxy group enhances electron withdrawal, increasing resistance to hydrolysis compared to alkoxy analogs.

This compound

  • Substituent : Octadecyloxy (–OC₁₈H₃₇) at the 1-position.
  • Inferred Properties: Molecular weight: ~437 g/mol (estimated). Physical state: Likely solid at room temperature due to the long alkyl chain, though melting/boiling points are unreported. Solubility: Extremely hydrophobic; insoluble in water, soluble in nonpolar solvents.
  • Potential Applications: Suited for lipid-based formulations, membrane studies, or as a surfactant modifier. The alkyl chain may reduce reactivity toward nucleophiles compared to fluorinated analogs.

Comparative Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Water Solubility Key Applications
2,4-Dinitrofluorobenzene 186.1 25–27 178–180 Low Peptide labeling
2,4-Dinitro-1-(trifluoromethoxy)benzene 252.11 -21 273–274 Immiscible Pharmaceuticals, agrochemicals
This compound ~437 (estimated) Not reported Not reported Insoluble (estimated) Surfactants, stabilizers (inferred)

Substituent Effects on Properties and Reactivity

Electron-Withdrawing Effects :

  • Nitro groups dominate reactivity, directing electrophilic substitution to the meta position.
  • Fluorine and trifluoromethoxy groups enhance electron withdrawal, increasing electrophilicity .
  • Octadecyloxy’s electron-donating ether oxygen is overshadowed by the nitro groups, but its bulkiness sterically hinders reactions.

Hydrophobicity :

  • The octadecyloxy chain drastically reduces water solubility compared to smaller substituents.
  • Trifluoromethoxy’s –CF₃ group balances hydrophobicity with moderate polarity .

Thermal Stability :

  • Trifluoromethoxy derivatives exhibit stability up to 274°C .
  • Long alkyl chains in octadecyloxy analogs may lower melting points due to reduced crystallinity.

Research Findings and Gaps

  • Fluorinated Analogs : Proven utility in peptide chemistry and industrial synthesis .
  • Octadecyloxy Derivative: Limited empirical data exists; further studies are needed to characterize its synthetic routes, stability, and biological interactions.

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